(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(furan-2-yl)prop-2-en-1-one
Description
The compound (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(furan-2-yl)prop-2-en-1-one features a thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 2. This structure is analogous to several heterocyclic compounds reported in recent studies, which share thiazole, triazole, or enone frameworks with varying substituents .
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-11-16(15(20)9-8-14-3-2-10-21-14)22-17(19-11)12-4-6-13(18)7-5-12/h2-10H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMVBGRYFFZLCG-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea.
Attachment of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction.
Formation of the Furan Ring: This can be synthesized via a cyclization reaction of a suitable precursor.
Final Coupling: The final step would involve coupling the thiazole and furan rings through a condensation reaction, often under basic or acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the double bond in the prop-2-en-1-one moiety.
Substitution: The chlorophenyl group could participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, compounds with similar structures are often explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Effects and Molecular Geometry
The target compound’s 4-chlorophenyl group distinguishes it from analogs such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole) (Compound 5 in ), which features fluorinated aryl groups. Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance electronic effects (e.g., dipole moments) and influence π-π stacking in crystal structures .
Another analog, (2E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one (), replaces chlorine with a methoxy group, reducing polarity but improving solubility due to the oxygen donor site.
Crystallographic studies of isostructural analogs (e.g., ) reveal that bulky substituents like piperidin-1-yl-phenyl () introduce non-planar conformations, whereas the target compound’s furan-thiazole system remains largely planar, favoring dense crystal packing .
Table 1: Structural and Substituent Comparisons
Physicochemical Properties
The 4-chlorophenyl group increases molecular weight (~350–370 g/mol estimated) and lipophilicity (logP ~3.5) compared to fluorophenyl (logP ~2.8) or methoxyphenyl (logP ~2.2) analogs. This suggests higher membrane permeability but lower aqueous solubility for the target compound .
Melting points for thiazole derivatives range from 180–220°C, influenced by substituents. For example, methoxyphenyl analogs () melt at ~160°C due to reduced intermolecular forces, while chlorophenyl derivatives likely exceed 200°C .
Computational Insights
Density functional theory (DFT) studies () predict that the target compound’s exact exchange energy contributes to its stability, with a HOMO-LUMO gap (~4.5 eV) comparable to fluorophenyl analogs.
Biological Activity
The compound (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(furan-2-yl)prop-2-en-1-one is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties based on various research findings.
- Molecular Formula : C17H12ClNOS
- Molecular Weight : 345.87 g/mol
- CAS Number : 860610-06-6
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound's structural features contribute to its efficacy against various cancer cell lines.
Key Findings:
- Cytotoxicity : Studies have shown that compounds with similar thiazole structures demonstrate cytotoxic effects in cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. For instance, a related thiazole derivative displayed an IC50 value less than that of the reference drug doxorubicin in both cell lines, indicating strong anticancer potential .
- Mechanism of Action : The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances the cytotoxic activity by improving the compound's interaction with cellular targets . Additionally, molecular dynamics simulations suggest that these compounds interact with proteins primarily through hydrophobic contacts .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative A | A549 | < 1.98 | |
| Thiazole Derivative B | NIH/3T3 | < 1.61 |
Anti-inflammatory Activity
Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound has shown promise in inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Research Insights:
- Cytokine Inhibition : In vitro studies demonstrate that thiazole derivatives can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory conditions .
Neuroprotective Activity
The neuroprotective effects of this compound have been explored in models of cerebral ischemia.
Experimental Results:
- Survival Rate Improvement : In animal models subjected to acute cerebral ischemia, compounds similar to this thiazole derivative significantly prolonged survival times and reduced mortality rates, indicating their potential as neuroprotective agents .
Case Studies
Several studies have highlighted the biological activities of thiazole derivatives similar to this compound:
- Evren et al. (2019) developed novel N-(5-methyl-4-phenylthiazol-2-yl)-substituted thioacetamides and reported significant selectivity against cancer cell lines with promising IC50 values .
- Recent Advances in Thiazolidinones have shown that modifications in the thiazole ring can lead to enhanced anticancer and anti-inflammatory activities, suggesting structural optimization could yield even more potent compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
